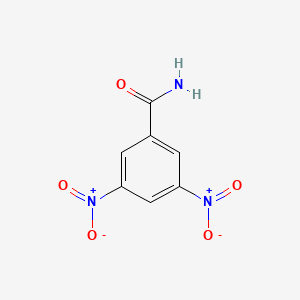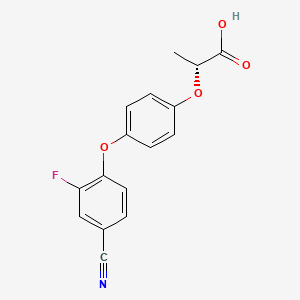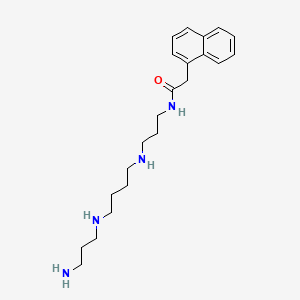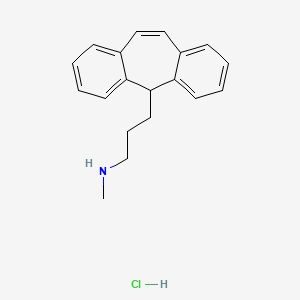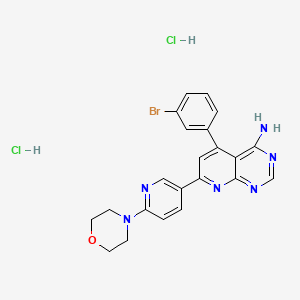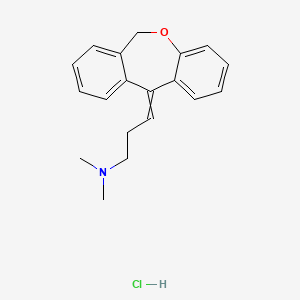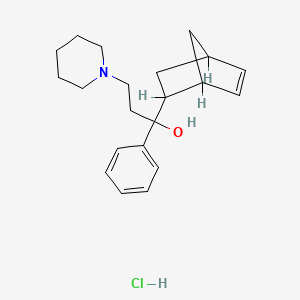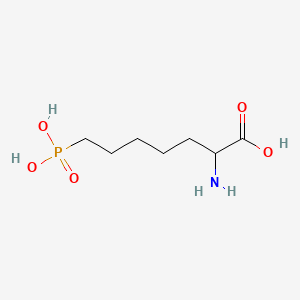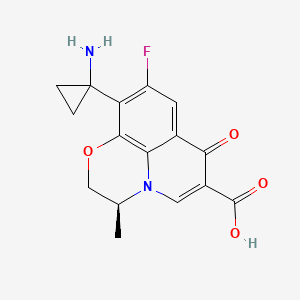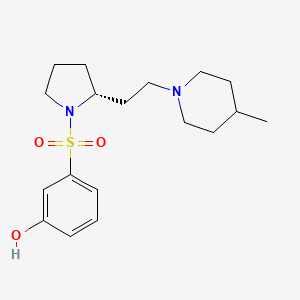
SB-269970
描述
SB-269970 是一种由葛兰素史克公司开发的研究化学物质。它主要以选择性拮抗血清素受体 7 (5-HT7) 的作用而闻名。 该化合物已广泛用于科学研究中,以了解 5-HT7 受体的功能,该受体与各种大脑功能有关,包括情绪、认知和昼夜节律的调节 .
科学研究应用
SB-269970 在科学研究中具有广泛的应用:
化学: 用于研究 5-HT7 受体拮抗剂的性质和反应。
生物学: 有助于了解 5-HT7 受体在各种生物过程中的作用。
医学: 研究其在治疗焦虑症、抑郁症和认知障碍方面的潜在治疗用途。
作用机制
SB-269970 作为血清素受体 7 (5-HT7) 的选择性拮抗剂。通过与该受体结合,它抑制受体的活性,这可以调节多巴胺和血清素等神经递质的释放。 这种调节被认为有助于其潜在的治疗效果,例如减少焦虑和抑郁 .
类似化合物:
SB-258719: 另一种结构相似的 5-HT7 受体拮抗剂。
LP-44: 一种在比较研究中使用的 5-HT7 受体激动剂。
SB-656104-A: 一种具有不同药代动力学特性的选择性 5-HT7 受体拮抗剂。
独特性: this compound 由于其对 5-HT7 受体的高度选择性和穿透血脑屏障的能力而具有独特性。 这使其在研究中枢神经系统和开发神经疾病治疗方面特别有价值 .
生化分析
Biochemical Properties
SB-269970 acts as a selective antagonist of the 5-HT7 receptor, with an EC50 value of 1.25 nM . It also exhibits activity against the α2-adrenergic receptor at higher concentrations . The compound interacts with various biomolecules, including serotonin receptors and adrenergic receptors, to modulate neurotransmitter release and signaling pathways . These interactions are crucial for understanding the compound’s role in regulating mood, cognition, and other physiological functions .
Cellular Effects
This compound influences various cellular processes by modulating the activity of the 5-HT7 receptor . It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to regulate the morphology and migratory properties of dendritic cells through Cdc42-mediated signaling . Additionally, this compound can normalize synaptic transmission and restore plasticity in the medial prefrontal cortex of mice exposed to fluoxetine .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT7 receptor and acting as an antagonist . This binding inhibits the receptor’s activity, leading to changes in downstream signaling pathways . The compound also induces functional desensitization of the 5-HT7 receptor system, which precedes changes in receptor density . This mechanism may contribute to the rapid antidepressant-like effects observed in animal models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Acute administration of the compound has been shown to ameliorate cognitive deficits and social interaction disruptions in animal models . Chronic administration, on the other hand, leads to functional desensitization of the 5-HT7 receptor system . The stability and degradation of this compound in vitro and in vivo are essential factors to consider when evaluating its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, acute administration of 1 mg/kg of this compound can ameliorate ketamine-induced cognitive inflexibility and social interaction deficits in rats . Higher doses, such as 5 or 10 mg/kg, have shown antidepressant-like activity in behavioral tests . The compound’s effects are dose-dependent, and higher doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the 5-HT7 receptor .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s brain-penetrant properties allow it to cross the blood-brain barrier and exert its effects on central nervous system functions . Understanding the transport and distribution mechanisms of this compound is crucial for evaluating its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the 5-HT7 receptor . The compound’s activity and function are influenced by its localization within specific cellular compartments and organelles . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, affecting its overall efficacy and function .
准备方法
合成路线和反应条件: SB-269970 的合成涉及多个步骤,从核心吡咯烷结构的制备开始。关键步骤包括:
- 吡咯烷环的形成。
- 磺酰基的引入。
- 哌啶部分的连接。
- 与羟基苯基部分的最终偶联。
工业生产方法: 虽然具体的工业生产方法没有被广泛记录,但合成通常涉及标准有机合成技术,包括:
- 使用保护基团以确保选择性反应。
- 使用催化剂以提高反应速率。
- 纯化步骤,如重结晶和色谱,以获得最终产物 .
化学反应分析
反应类型: SB-269970 经历各种化学反应,包括:
氧化: 将氧原子引入分子中。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团替换一个官能团。
常见试剂和条件:
氧化: 通常使用高锰酸钾或三氧化铬等氧化剂进行。
还原: 通常涉及还原剂,如氢化锂铝或硼氢化钠。
取代: 在受控条件下利用亲核试剂或亲电试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成亚砜或砜,而还原可以生成醇或胺 .
属性
IUPAC Name |
3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKROQUZSKPIKQ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942127 | |
| Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201038-74-6 | |
| Record name | 3-[[(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201038-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 269970 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201038746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-269970 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13988 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-269970 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8KP5XU6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




